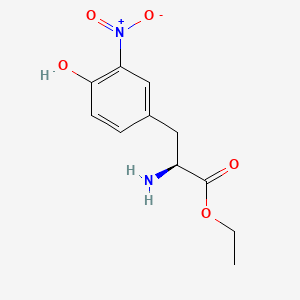
ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is a chemical compound with the molecular formula C11H14N2O5 It is a derivative of phenylalanine, an amino acid, and contains both amino and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves the nitration of ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate.
Oxidation: Formation of quinones.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
- Ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate
- Ethyl (2S)-2-amino-3-(3-hydroxy-4-nitrophenyl)propanoate
Uniqueness
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
53497-45-3 |
|---|---|
Formule moléculaire |
C11H14N2O5 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17/h3-4,6,8,14H,2,5,12H2,1H3/t8-/m0/s1 |
Clé InChI |
VDFGKWYGLJURQQ-QMMMGPOBSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


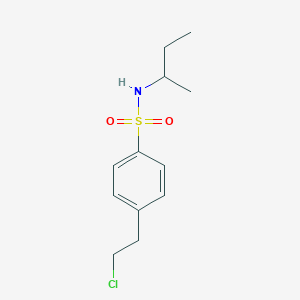



![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)
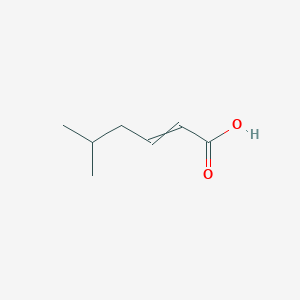
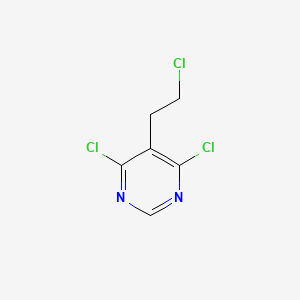

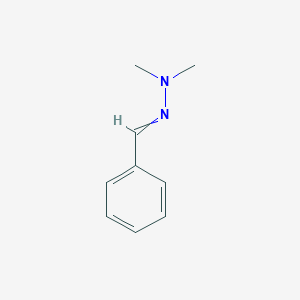

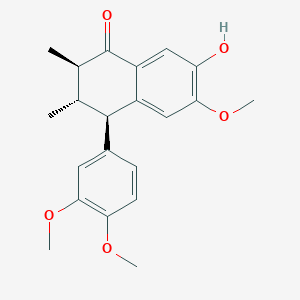
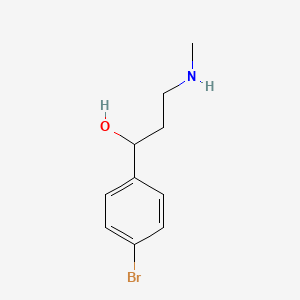
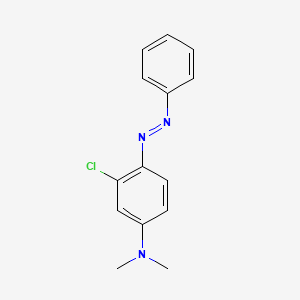
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
